RIPK1-IN-4 is a small molecule inhibitor targeting receptor-interacting serine/threonine-protein kinase 1 (RIPK1), a crucial mediator in cellular processes related to inflammation and cell death. The compound has gained attention due to its potential therapeutic applications in various diseases, particularly those involving aberrant cell death pathways.
RIPK1-IN-4 was developed as part of ongoing research into RIPK1 inhibitors, which have shown promise in preclinical studies for treating conditions such as autoimmune diseases, neurodegenerative disorders, and sepsis. The compound is derived from the need to selectively inhibit RIPK1 kinase activity, which is implicated in various pathological processes.
RIPK1-IN-4 belongs to a class of small-molecule inhibitors specifically designed to modulate the activity of RIPK1. This classification is significant as it highlights the compound's role in targeting specific biochemical pathways involved in cell survival and death.
The synthesis of RIPK1-IN-4 involves several key steps, typically starting with commercially available precursors. The process includes:
The synthesis may utilize techniques such as high-performance liquid chromatography (HPLC) for purification and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. These methods are critical for verifying the identity and purity of RIPK1-IN-4.
RIPK1-IN-4 features a complex molecular structure characterized by specific functional groups that confer its inhibitory properties on RIPK1. While exact structural details are proprietary, it typically includes:
The molecular weight, solubility, and other physicochemical parameters are crucial for understanding the compound's behavior in biological systems. For instance, data from solubility tests can inform formulation strategies for potential therapeutic applications.
RIPK1-IN-4 undergoes several chemical reactions during its interaction with RIPK1:
The kinetics of these reactions can be studied using enzyme assays that measure the rate of phosphorylation in the presence and absence of RIPK1-IN-4. This data is essential for determining the inhibitor's efficacy.
RIPK1-IN-4 functions by selectively inhibiting RIPK1’s kinase activity, which plays a pivotal role in various signaling pathways related to cell survival and inflammation. The mechanism can be summarized as follows:
Experimental data demonstrating reduced levels of pro-inflammatory cytokines or increased cell viability in models treated with RIPK1-IN-4 supports its mechanism as an effective modulator of cell fate.
RIPK1-IN-4 exhibits specific physical properties that influence its pharmacokinetics:
The chemical stability and reactivity of RIPK1-IN-4 are crucial for its function:
Relevant data from stability studies can provide insights into the shelf life and storage conditions required for optimal efficacy.
RIPK1-IN-4 has several promising applications in scientific research and potential clinical settings:
Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) functions as a master molecular switch governing cellular fate decisions between survival, apoptosis, and necroptosis. Its dual functionality arises from two distinct domains: a kinase domain that initiates death signaling and a scaffold domain that supports pro-survival pathways. Within the TNFR1 signaling cascade, RIPK1 assembles into sequential complexes that dictate cellular outcomes [2] [6]:
Beyond cell death execution, RIPK1 kinase activity drives inflammation through transcriptional and post-translational mechanisms. Activated RIPK1 translocates to the nucleus, where it interacts with the BAF chromatin-remodeling complex to induce pro-inflammatory cytokine genes (e.g., TNFα, IL-6) independent of necroptosis [5] [8]. Dysregulated RIPK1 activation is implicated in neurodegenerative diseases (e.g., ALS, Alzheimer’s), inflammatory bowel disease, and ischemic injuries due to prolonged inflammation and tissue damage [4] [8].
Table 1: RIPK1-Dependent Signaling Complexes and Functional Outcomes
Complex | Key Components | Activation Trigger | Cellular Outcome |
---|---|---|---|
Complex I | TRADD, TRAF2/5, cIAP1/2, LUBAC, RIPK1ubiq | TNFα binding to TNFR1 | NF-κB activation → Cell survival |
Complex IIa | FADD, caspase-8, RIPK1 | RIPK1 deubiquitination | Caspase-8 activation → Apoptosis |
Complex IIb (Necrosome) | RIPK1, RIPK3, MLKL | Caspase-8 inhibition | MLKL oligomerization → Necroptosis |
The DLG-out conformation of RIPK1 refers to a unique inactive state where the conserved Asp156-Gly157-Leu158 (DGL) motif in the activation loop adopts an outward orientation, exposing a hydrophobic allosteric pocket adjacent to the ATP-binding site. This pocket, comprising Met66, Met67, Leu70, Val75, Leu129, Val134, and Leu159, is less conserved in other kinases, offering a structural basis for selective inhibition [1] [6] [9].
Type II kinase inhibitors (e.g., RIPK1-IN-4) exploit this conformation by:
This approach contrasts with type I inhibitors (e.g., Necrostatin-1s), which target the ATP-binding site of the active kinase but suffer from limited selectivity and poor pharmacokinetics [9].
The evolution of RIPK1 inhibitors reflects a paradigm shift from ATP-competitive to allosteric mechanisms:
First Generation: Necrostatins (Type I Inhibitors)Discovered in 2005, Necrostatin-1 (Nec-1) was the first RIPK1 inhibitor identified in a screen for compounds blocking TNFα-induced necrosis. It inhibited RIPK1 kinase activity with an IC50 of ~0.5 μM but exhibited off-target effects on IDO and limited metabolic stability [2] [9]. Its optimized analog, Nec-1s (7-Cl-O-Nec-1), improved selectivity and became a key tool compound for in vivo necroptosis research.
Second Generation: Allosteric Inhibitors (Type II)Advances in structural biology (e.g., RIPK1 cocrystal structures) revealed the DLG-out pocket as a selectivity hotspot. GSK2982772, a pioneering type II inhibitor, entered clinical trials for psoriasis and rheumatoid arthritis but showed limited efficacy in ulcerative colitis due to poor tissue penetration [4] [9].
RIPK1-IN-4: A Potent Type II InhibitorRIPK1-IN-4 (CAS: 1481641-08-0) emerged from structure-based optimization efforts focused on hinge-binding motifs. Its chemical structure features a 1-aminoisoquinoline hinge-binder and a tert-butylisoxazole group occupying the hydrophobic pocket [1] [7] [9]. Key properties include:
Table 2: Evolution of Key RIPK1 Inhibitors
Compound | Type | RIPK1 IC50 | Key Structural Features | Clinical/Research Status |
---|---|---|---|---|
Nec-1 | Type I | 0.5 μM | Indole-methylthiohydantoin | Tool compound |
Nec-1s | Type I | 0.13 μM | Chlorinated Nec-1 analog | Preclinical tool |
GSK2982772 | Type II | 16 nM | Benzoxazepinone | Phase II (discontinued) |
RIPK1-IN-4 | Type II | 16 nM | 1-Aminoisoquinoline/tert-butylisoxazole | Preclinical research |
DNL747 | Type II | N/A | Undisclosed | Phase Ib/IIa (discontinued) |
The future of RIPK1-targeted therapy lies in optimizing brain-penetrant inhibitors (e.g., for ALS) and combination strategies exploiting RIPK1’s role in immunogenic cell death [8] [9].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9